molecular formula C8H8ClNO B1281548 1-(4-Amino-2-chlorophenyl)ethanone CAS No. 72531-23-8

1-(4-Amino-2-chlorophenyl)ethanone

Cat. No. B1281548
CAS RN: 72531-23-8
M. Wt: 169.61 g/mol
InChI Key: SFWDKRVMIBKYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-2-chlorophenyl)ethanone, also known as 2-Amino-4-chlorophenylacetone, is a synthetic organic compound with a molecular formula of C8H8ClNO. It is a white crystalline solid with a melting point of 118-122°C. It is soluble in water and ethanol, and slightly soluble in chloroform and acetone. It is used as a starting material in the synthesis of various compounds and has a wide range of applications in the pharmaceutical, agricultural, and chemical industries.

Scientific Research Applications

Quorum Sensing Inhibitor

“1-(4-Amino-2-hydroxyphenyl)ethanone” from Phomopsis liquidambari has shown quorum sensing inhibitory activity against Pseudomonas aeruginosa . Quorum sensing (QS) is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population. In similar fashion, some social insects use quorum sensing to determine where to nest.

Antivirulence Agent

This compound has the potential to become an antivirulence agent to tackle Pseudomonas aeruginosa infection . Antivirulence therapy is a new strategy that aims to disarm pathogenic bacteria instead of killing them, thus providing a solution to the problem of bacterial resistance to antibiotics.

Biofilm Disruption

The compound has been found to inhibit the formation of biofilms by Pseudomonas aeruginosa . Biofilms are bacterial colonies that block the entry of antibiotics into cells. By disrupting the formation of biofilms, the compound could potentially enhance the effectiveness of antibiotic treatments.

Oxidative Stress Inducer

The compound has been found to enhance oxidative stress in Pseudomonas aeruginosa . Oxidative stress can lead to cell damage and death, which could potentially be used as a strategy to combat bacterial infections.

Metabolic Disruptor

The compound has been found to disturb the metabolism of Pseudomonas aeruginosa . By disrupting the bacteria’s metabolism, the compound could potentially inhibit its growth and proliferation.

Gene Expression Modulator

The compound has been found to suppress the expressions of QS-related genes in Pseudomonas aeruginosa . By modulating gene expression, the compound could potentially disrupt the bacteria’s ability to coordinate and regulate various cellular processes.

properties

IUPAC Name

1-(4-amino-2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWDKRVMIBKYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508441
Record name 1-(4-Amino-2-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2-chlorophenyl)ethanone

CAS RN

72531-23-8
Record name 1-(4-Amino-2-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Iron (2.7 g), ammonium chloride (2.6 g) and water (8.1 ml) were added to a solution of 1-(2-chloro-4-nitro-phenyl)-ethanone ([CAS Reg. No. 67818-41-1], 960 mg) in ethanol (68 ml), which was made from 2-chloro-4-nitro-benzoyl chloride and malonic acid dimethyl ester according to a procedure from Dai et al.; J. Med. Chem. 2005, 48, 6066. The mixture was heated 1 h under reflux. DCM (35 ml) was added, stirred for 2 min and filtered over Celite. The residue was washed with DCM (50 ml). Water (100 ml) was added to the combined organic layers, and then extracted with DCM. The combined organic layers were dried over Na2SO4 and concentrated in vacuo to give the title compound (837 mg) as light yellow oil, which was used in the next step without further purification. MS (m/e)=170.1 [M+H+].
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35 mL
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Synthesis routes and methods II

Procedure details

Iron (2.7 g) and ammonium chloride (2.6 g) were added to a solution of 2′-chloro-4′-nitroacetophenone (CAS Reg. No. 67818-41-1, 960 mg) in ethanol (68 ml) and water (8.1 ml). The mixture was heated for 1 h under reflux. DCM (35 ml) was added and stirred for 2 min. The mixture was filtered over Celite. Water (100 ml) was added and extracted with DCM (200 ml, and 2×150 ml). The combined organic layers were dried over Na2SO4 and concentrated to give the title compound (837 mg) as light yellow oil. MS (m/e)=170.1 [M+H+].
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35 mL
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reactant
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68 mL
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8.1 mL
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2.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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